molecular formula C18H25NO4 B12879251 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12879251
M. Wt: 319.4 g/mol
InChI Key: YKYAJJXVFLXWJK-CABCVRRESA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Substitution with the Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethylphenyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylphenyl halide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The ethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethylphenyl)pyrrolidine-3-carboxylate
  • tert-Butyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate
  • tert-Butyl 4-(2-isopropylphenyl)pyrrolidine-3-carboxylate

Uniqueness

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the ethylphenyl substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

(3R,4S)-4-(2-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-5-12-8-6-7-9-13(12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1

InChI Key

YKYAJJXVFLXWJK-CABCVRRESA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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